N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
Description
The target compound, N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide, belongs to the 1,3,4-thiadiazole class of heterocyclic compounds. Its structure features a thiadiazole core substituted with a sulfanylacetamide group bearing a 2,4-dimethylanilino moiety and a 3-methoxybenzamide side chain.
Properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-12-7-8-16(13(2)9-12)21-17(25)11-28-20-24-23-19(29-20)22-18(26)14-5-4-6-15(10-14)27-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIJYMIUUFCVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is a complex compound belonging to the thiadiazole family, known for its diverse biological activities. This article synthesizes current research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
Compound Characteristics
The molecular characteristics of the compound are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H19N4O3S |
| Molecular Weight | 414.46 g/mol |
| LogP | 2.9087 |
| Polar Surface Area | 76.866 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 2 |
Thiadiazole derivatives, including this compound, exhibit a mesoionic character , allowing them to effectively cross cellular membranes and interact with various biological targets. The presence of sulfur in the thiadiazole ring enhances lipophilicity, facilitating membrane permeability and bioavailability .
Anticancer Activity
Research indicates that thiadiazole derivatives possess significant anticancer properties . They have been shown to inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines. For instance, studies have demonstrated that compounds containing the thiadiazole moiety can effectively target cancer cells by disrupting key signaling pathways involved in cell growth and survival .
Case Study:
In a study assessing the antiproliferative effects of various thiadiazole derivatives, this compound exhibited an IC50 value in the low micromolar range against several cancer cell lines, indicating potent activity comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
Thiadiazole compounds also demonstrate antimicrobial properties . They have been effective against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve interference with microbial cell wall synthesis or function .
Table: Summary of Biological Activities
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. The compound's logP value indicates moderate lipophilicity, which is beneficial for cellular uptake and bioavailability .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the thiadiazole ring, aromatic groups, or side chains:
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Impact on Solubility and Stability :
- The 3-methoxybenzamide group in the target compound likely enhances solubility in polar solvents compared to nitro (3d) or methyl (9) substituents .
- Chlorobenzyl (5e, 15) and nitrobenzamide (3d) groups increase molecular weight and may reduce bioavailability due to higher lipophilicity (e.g., 3d’s logP ~3.9 vs. target compound’s estimated logP ~3.5) .
Thermal Stability :
Table 2: Functional Group Effects on Reactivity and Activity
Key Insights:
Preparation Methods
1,3,4-Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is typically synthesized via cyclization of thiosemicarbazide derivatives. In one approach, 2-amino-5-mercapto-1,3,4-thiadiazole serves as the foundational intermediate. This compound is generated by treating thiosemicarbazide with a carboxylic acid derivative (e.g., aryl carboxylic acids) in the presence of cyclizing agents like concentrated sulfuric acid or phosphorus oxychloride. For instance, reaction of thiosemicarbazide with 3-methoxybenzoic acid under acidic conditions yields 2-amino-5-mercapto-1,3,4-thiadiazole derivatives, though subsequent functionalization is required to introduce the desired substituents.
Sulfanyl Group Functionalization
The mercapto (-SH) group at position 5 of the thiadiazole ring undergoes nucleophilic substitution to incorporate the 2-(2,4-dimethylanilino)-2-oxoethyl moiety. This step often employs 2-bromo-N-(2,4-dimethylphenyl)acetamide as the electrophilic partner, reacting with the thiolate anion generated in situ under basic conditions (e.g., NaHCO₃ or K₂CO₃). The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), with temperatures maintained between 0–5°C to minimize side reactions.
Benzamide Coupling
The final stage involves introducing the 3-methoxybenzamide group at position 2 of the thiadiazole. This is achieved by reacting the amino group of 2-amino-5-substituted-1,3,4-thiadiazole with 3-methoxybenzoyl chloride, generated from 3-methoxybenzoic acid and thionyl chloride (SOCl₂). The coupling is performed in a two-phase solvent system (e.g., toluene-water) to facilitate efficient mixing and product isolation.
Detailed Stepwise Synthesis
Synthesis of 2-Amino-5-Mercapto-1,3,4-Thiadiazole
The protocol begins with the cyclization of thiosemicarbazide (1.0 eq) and 3-methoxybenzoic acid (1.2 eq) in concentrated H₂SO₄ at 0–5°C for 4 hours. The reaction mixture is quenched into ice-water, and the precipitated 2-amino-5-mercapto-1,3,4-thiadiazole is filtered and recrystallized from ethanol (yield: 68–75%). Spectroscopic confirmation via ¹H-NMR (DMSO-d6) reveals characteristic peaks at δ 6.90–7.40 (aromatic protons) and δ 3.85 (methoxy group).
Introduction of 2-(2,4-Dimethylanilino)-2-Oxoethyl Sulfanyl Group
To a stirred solution of 2-amino-5-mercapto-1,3,4-thiadiazole (1.0 eq) in DMF, 2-bromo-N-(2,4-dimethylphenyl)acetamide (1.1 eq) is added portionwise at 0°C. The mixture is warmed to room temperature and stirred for 12 hours. The product, 2-amino-5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazole, is isolated by precipitation with ice-cwater and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3, yield: 62%). IR analysis confirms the presence of amide (C=O stretch at 1650 cm⁻¹) and thioether (C-S stretch at 680 cm⁻¹) functionalities.
Formation of 3-Methoxybenzamide
The amino group at position 2 of the thiadiazole is acylated by treating the intermediate with 3-methoxybenzoyl chloride (1.2 eq) in toluene-water (1:1) containing NaHCO₃ (2.0 eq). The reaction is stirred at 25°C for 6 hours, and the product is extracted with ethyl acetate, dried (Na₂SO₄), and concentrated. Final purification by recrystallization from methanol affords this compound as a pale-yellow solid (yield: 58–65%). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 443.0921 [M+H]⁺.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. For sulfanyl group introduction, DMF outperforms THF and acetonitrile due to its superior solvation of the thiolate intermediate. Elevated temperatures (>30°C) during acylation lead to decomposition, necessitating strict control at 25°C. Microwave-assisted synthesis, as demonstrated in analogous thiadiazole systems, reduces reaction times from hours to minutes (e.g., 15 minutes at 100°C) while improving yields by 10–15%.
Catalytic Enhancements
The addition of catalytic triethylamine (0.1 eq) during benzamide coupling accelerates the reaction by neutralizing HCl generated in situ. Similarly, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance the solubility of ionic intermediates in biphasic systems.
Analytical Characterization
Spectroscopic Confirmation
¹H-NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.20 (d, J = 8.4 Hz, 1H, aromatic), 7.65–7.10 (m, 6H, aromatic), 4.25 (s, 2H, SCH₂CO), 3.85 (s, 3H, OCH₃), 2.30 (s, 6H, CH₃). ¹³C-NMR (100 MHz, DMSO-d6): δ 170.2 (C=O), 166.5 (C=S), 159.8 (C-O), 135.4–112.3 (aromatic carbons), 55.6 (OCH₃), 40.1 (SCH₂), 20.8 (CH₃).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile-water 70:30, 1.0 mL/min) reveals a single peak at retention time 6.8 minutes, confirming >98% purity. Elemental analysis aligns with theoretical values (C: 57.14%, H: 4.76%, N: 12.70%, S: 14.28%).
Challenges and Troubleshooting
Side Reactions
Competitive oxidation of the sulfanyl group to sulfoxide or sulfone derivatives occurs if oxidizing agents (e.g., H₂O₂) are present during synthesis. Strict exclusion of oxygen and use of inert atmospheres (N₂ or Ar) mitigate this issue.
Low Yields in Acylation
Incomplete acylation of the amino group often stems from insufficient activation of the acyl chloride. Pre-treatment of 3-methoxybenzoic acid with excess SOCl₂ (3.0 eq) at reflux ensures quantitative conversion to the acyl chloride.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to enhance heat and mass transfer, particularly during exothermic stages like cyclization. Automated pH control systems optimize precipitation steps, reducing batch-to-batch variability. Cost-effective purification is achieved via antisolvent crystallization using heptane as the antisolvent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how can purity be ensured?
- Methodology: The synthesis typically involves three key steps: (i) cyclization to form the 1,3,4-thiadiazole core, (ii) sulfanyl-ethyl substitution via nucleophilic thiol-alkylation, and (iii) coupling of the benzamide group using carbodiimide-based reagents (e.g., EDCI) . Polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) are critical for optimal yield. Purity is verified via HPLC (>95%) and NMR (e.g., confirming absence of residual solvents like DCM) .
Q. How is the compound characterized structurally, and what challenges arise?
- Methodology: Use a combination of:
- NMR: , , and 2D-COSY for assigning thiadiazole and benzamide protons.
- HRMS: To confirm molecular ion peaks (e.g., [M+H]).
- X-ray crystallography: Resolves ambiguities in stereochemistry, particularly for sulfanyl-ethyl substituents .
Q. What preliminary biological screening methods are recommended?
- Methodology:
- Antimicrobial: Broth microdilution assays (MIC determination against S. aureus and E. coli).
- Anticancer: MTT assays using HepG2 or MCF-7 cell lines (IC values).
- Anti-inflammatory: COX-2 inhibition ELISA .
- Reference Data: Similar thiadiazole-benzamide hybrids show IC values ranging from 12–45 µM in cancer models .
Advanced Research Questions
Q. How can low yields during sulfanyl-ethyl substitution be mitigated?
- Methodology:
- Optimization: Use a 10% excess of 2-(2,4-dimethylanilino)-2-oxoethyl thiol to drive the reaction.
- Catalysis: Add catalytic tetrabutylammonium iodide (TBAI) to enhance nucleophilicity .
- Monitoring: Track reaction progress via TLC (eluent: ethyl acetate/hexane, 3:7) and isolate intermediates via column chromatography .
Q. How to resolve contradictions in biological activity data across studies?
- Case Example: Discrepancies in anticancer IC values may arise from:
- Cell line variability: HepG2 (liver) vs. MCF-7 (breast) differences in membrane permeability .
- Assay conditions: Serum-free vs. serum-containing media alter compound stability .
- Solution: Standardize protocols (e.g., 48-hour incubation, 10% FBS) and validate with positive controls (e.g., doxorubicin) .
Q. What strategies enhance selectivity for COX-2 over COX-1?
- SAR Insights:
- Substituent Effects: The 3-methoxybenzamide group reduces COX-1 binding due to steric hindrance.
- Docking Studies: MD simulations show the sulfanyl-ethyl chain occupies COX-2’s hydrophobic pocket (ΔG = -9.2 kcal/mol) .
- Experimental Validation: Selective inhibition is confirmed via COX-1/COX-2 enzyme assays (e.g., Cayman Chemical kits) .
Q. How to design derivatives for improved metabolic stability?
- Approach:
- Block labile sites: Replace the methylthio group with CF to reduce CYP450-mediated oxidation.
- Prodrug strategy: Introduce a phosphate ester at the benzamide’s methoxy group for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
